Kaolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Kaolin can be synthesized in the laboratory by hydrothermal methods. One common approach involves the reaction of aluminum sulfate and sodium silicate under controlled conditions of temperature and pressure. The reaction typically occurs in an autoclave at temperatures ranging from 150°C to 200°C and pressures of 1 to 2 MPa. The resulting product is then washed, filtered, and dried to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound involves mining the raw material from natural deposits. The mined this compound is then subjected to various processes, including crushing, grinding, and screening, to remove impurities and achieve the desired particle size. The this compound is often beneficiated by flotation, magnetic separation, or chemical bleaching to enhance its purity and brightness . The final product is typically dried and milled to produce a fine powder suitable for various applications.

Analyse Chemischer Reaktionen

Chemical Composition of Kaolin

The typical chemical composition of this compound includes:

-

Silicon Dioxide (SiO2) : Approximately 46.5%

-

Aluminum Oxide (Al2O3) : Approximately 39.5%

-

Water (H2O) : Approximately 14%

This composition highlights this compound's role as a source of aluminum and its utility in applications requiring high purity and low reactivity .

3.1. Dehydration Reactions

When this compound is heated, it undergoes dehydration at temperatures around 550-650 °C, leading to the formation of metakaolinite:

Al2Si2O5(OH)4→Al2Si2O7+2H2O

This reaction is critical for enhancing the reactivity of this compound in various applications, particularly in ceramics .

3.2. High-Temperature Reactions with Acids

This compound reacts with concentrated sulfuric acid when heated, producing aluminum sulfate and other by-products. The yield of aluminum from this reaction peaks at around 700 °C:

Al2Si2O5(OH)4+H2SO4→Al2(SO4)3+SiO2+H2O

The reaction parameters significantly influence the yield of aluminum and other elements such as titanium and iron .

3.3. Fusion with Sodium Hydrogen Sulfate

Another significant reaction involves this compound's fusion with sodium hydrogen sulfate at elevated temperatures (200-1000 °C), yielding various sodium-aluminum sulfate compounds:

Al2Si2O5(OH)4+NaHSO4→Na3Al(SO4)3+NaAl(SO4)2+…

This process can enhance the material's catalytic properties for applications in petrochemical processes .

3.4. Mechanochemical Modification

Recent studies have explored mechanochemical methods to modify this compound, improving its adsorption capacity and surface area by altering its microstructure without changing its crystalline framework:

-

Modification Process : this compound is subjected to mechanical force, which disrupts its layered structure.

-

Result : Increased specific surface area and enhanced adsorption capabilities due to the formation of amorphous structures.

This method has shown promise in applications requiring improved dispersion and adsorption performance .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Kaolin has gained prominence in scientific research due to its multifunctional properties. Its applications span material science, environmental science, and medical research.

Material Science

- Nanocomposites : this compound is utilized in creating nanocomposites that exhibit enhanced strength and lightweight characteristics. These materials are pivotal in developing advanced applications such as aerospace components and automotive parts .

- Ceramic Engineering : In ceramics, this compound enhances the strength and thermal resistance of products like porcelain and sanitary ware. Its role in producing advanced ceramics is critical for applications requiring high durability and electrical conductivity .

Environmental Science

- Soil Remediation : this compound is being studied for its potential to remediate contaminated soils by absorbing harmful substances, thus improving ecosystem health .

- Water Treatment : Research indicates that this compound can effectively remove pollutants from water, providing a sustainable solution for water purification technologies .

Industrial Applications

This compound's industrial applications are extensive, affecting various sectors from ceramics to pharmaceuticals.

Ceramics Industry

- Porcelain : this compound is a primary ingredient in high-quality porcelain production due to its low impurity content, which ensures a brilliant white finish.

- Sanitaryware : It is used in manufacturing sinks and toilets due to its plasticity and thermal shock resistance .

Paper Industry

This compound serves as both a coating agent and filler in paper production:

- Coating : It provides a smooth surface for high-quality printing papers.

- Filling : Enhances opacity and brightness while reducing production costs .

Paints and Coatings

In paints, this compound improves opacity and gloss:

- Acts as a rheology modifier to enhance viscosity control.

- Serves as a cost-effective filler, reducing the need for expensive pigments .

Pharmaceuticals

This compound's adsorbent properties make it valuable in pharmaceuticals:

- Used in antidiarrheal products to soothe the gastrointestinal lining.

- Functions as a binder and filler in tablet formulations .

Cosmetics

In the beauty industry, this compound is prized for its gentle properties:

- Used in face masks for oil absorption and detoxification.

- Acts as a filler in foundations to achieve a smooth finish .

Emerging Technologies

This compound is increasingly being explored in cutting-edge technologies:

- Nanobiotechnology : Research is focusing on this compound's role in drug delivery systems due to its biocompatibility and adsorption capabilities .

- 3D Printing : Its properties are being adapted for use in 3D printing materials, enhancing structural integrity while maintaining lightweight characteristics .

Future Prospects

The future of this compound research looks promising with ongoing studies aimed at:

- Developing eco-friendly products utilizing this compound's natural properties.

- Exploring sustainable mining practices to ensure the long-term availability of this resource .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Material Science | Nanocomposites, Advanced Ceramics | Enhanced strength, lightweight |

| Environmental Science | Soil Remediation, Water Treatment | Pollution absorption |

| Ceramics Industry | Porcelain, Sanitaryware | Strength, thermal resistance |

| Paper Industry | Coating agent, Filler | Improved printability |

| Paints and Coatings | Opacity enhancement | Cost-effective filler |

| Pharmaceuticals | Antidiarrheal products | Adsorbent properties |

| Cosmetics | Face masks, Foundations | Gentle on skin |

Wirkmechanismus

The mechanism by which kaolin exerts its effects depends on its application:

Catalysis: In catalytic applications, this compound acts as a support material, providing a high surface area for the dispersion of active catalytic species.

Drug Delivery: In drug delivery systems, this compound can adsorb and release therapeutic agents in a controlled manner, enhancing their bioavailability.

Gastrointestinal Treatment: In medicine, this compound adsorbs toxins and other harmful substances in the gastrointestinal tract, providing relief from symptoms of diarrhea and other digestive disorders.

Vergleich Mit ähnlichen Verbindungen

Kaolin kann mit anderen Tonmineralien wie Bentonit und Montmorillonit verglichen werden:

Bentonit: Im Gegensatz zu this compound hat Bentonit eine höhere Quellfähigkeit und Kationenaustauschkapazität, was es für Anwendungen geeignet macht, die eine hohe Saugfähigkeit erfordern.

Montmorillonit: Ähnlich wie Bentonit hat Montmorillonit eine hohe Kationenaustauschkapazität und wird in Anwendungen wie Bohrflüssigkeiten und als Bindemittel in Gießereisanden eingesetzt.

Die einzigartigen Eigenschaften von this compound, wie seine geringe Schrumpf- und Quellfähigkeit sowie seine hohe Helligkeit, machen es besonders wertvoll in der Papier- und Keramikindustrie .

Eigenschaften

Key on ui mechanism of action |

Kaolin adsorbs water, toxins and bacteria, contributing to firmer stools, reducing fluid loss from diarrhea. |

|---|---|

CAS-Nummer |

1332-58-7 |

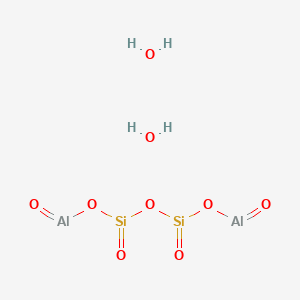

Molekularformel |

Al2H4O9Si2 |

Molekulargewicht |

258.16 g/mol |

IUPAC-Name |

dialuminum;trioxido(trioxidosilyloxy)silane;dihydrate |

InChI |

InChI=1S/2Al.O7Si2.2H2O/c;;1-8(2,3)7-9(4,5)6;;/h;;;2*1H2/q2*+3;-6;; |

InChI-Schlüssel |

KGOIAFZMMLWXLM-UHFFFAOYSA-N |

Verunreinigungen |

Quartz, mica, and feldspar are often found associated with the crude mineral and is often removed through screening and elutriation. The Food Chemicals Codex specifies limits of impurities for clay (Kaolin) as: acid-soluble substances <2%; Arsenic (as As) <3 ppm; Heavy Metals (as Pb) <40 ppm; Lead <10 ppm. Kaolin, as mined, contains other minerals including quartz, muscovite, and altered feldspars. |

SMILES |

O.O.O=[Al]O[Si](=O)O[Si](=O)O[Al]=O |

Kanonische SMILES |

O.O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |

Aussehen |

Solid powder |

Color/Form |

White or yellowish-white, earhty mass or white powder; unctuous when moist White to yellowish or grayish powder [Note: When moistened, darkens...] Triclinic White or near white ... pseudohexagonal flakes Fine white to light-yellow powde |

Dichte |

1.8 to 2.6 (NIOSH, 2024) 2.65 g/cu cm Most kaolin clays have medium bulk density, low abrasion, and compatibility with majority of toxicants Grindability good if active ingredient is high mp solid: oil adsorption 30-35 g/100 g oil; bulk density, 20-40 lb/cu foot; and pH, 5-6 Relative density (water = 1): 2.6 1.8-2.6 |

Physikalische Beschreibung |

Kaolin appears as odorless white to yellowish or grayish powder. Contains mainly the clay mineral kaolinite (Al2O3(SiO2)2(H2O)2), a hydrous aluminosilicate. Kaolinite has mp 740-1785 °C and density 2.65 g/cm3. Kaoline is insoluble in water but darkens and develops a earthy odor when wet. Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; Dry Powder, Other Solid; Water or Solvent Wet Solid; NKRA; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder, Liquid; Dry Powder White, yellow, or grayish powder; Darkens & develops clay-like odor when moistened; [NIOSH] WHITE POWDER. White to yellowish or grayish powder. Odorless. White to yellowish or grayish powder. [Note: When moistened, darkens & develops a clay-like odor.] |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Insoluble (NIOSH, 2024) Insoluble in water Insoluble in ether Insoluble in dilute acids and alkali hydroxides Solubility in water: insoluble Insoluble |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Kaolin; China clay; Clay 347; HSDB 630; Bolus alba; Altowhite; Hydrated aluminum silicate; |

Dampfdruck |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.